3-(2,6-Dichlorobenzoyl)quinoline
Overview
Description
3-(2,6-Dichlorobenzoyl)quinoline is a chemical compound with the molecular formula C16H9Cl2NO and a molecular weight of 302.15 g/mol It consists of a quinoline ring system substituted with a 2,6-dichlorobenzoyl group
Mechanism of Action
Target of Action
The primary targets of 3-(2,6-Dichlorobenzoyl)quinoline, also known as 4-(2,6-Dichlorobenzoyl)quinoline or (2,6-Dichlorophenyl)(quinolin-3-yl)methanone, are bacterial enzymes of the class II topoisomerase family, namely gyrase and topoisomerase IV . These enzymes play a crucial role in DNA replication, transcription, and recombination, making them ideal targets for antimicrobial agents .
Mode of Action
This compound interacts with its targets by increasing the concentration of drug-enzyme-DNA cleavage complexes, converting them into cellular toxins . This interaction disrupts the normal functioning of the bacterial enzymes, leading to DNA damage and ultimately cell death .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA replication, transcription, and recombination . By inhibiting the function of gyrase and topoisomerase IV, it disrupts these pathways, leading to downstream effects such as DNA damage and cell death .
Pharmacokinetics
Quinolines in general are known for their high bioavailability and relatively low toxicity . These properties contribute to the clinical success of quinolines and their derivatives .
Result of Action
The result of the compound’s action is the death of bacterial cells. By disrupting the normal functioning of gyrase and topoisomerase IV, the compound causes DNA damage, which ultimately leads to cell death . This makes it an effective antimicrobial agent.
Biochemical Analysis
Biochemical Properties
Quinoline motifs, which 3-(2,6-Dichlorobenzoyl)quinoline is a part of, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific structure of the quinoline derivative .
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinoline and its derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorobenzoyl)quinoline typically involves the reaction of 2,6-dichlorobenzoyl chloride with quinoline under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst . The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol or acetic acid, to facilitate the formation of the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are selected to ensure efficient conversion of starting materials to the desired product. The use of green chemistry principles, such as solvent-free reactions or microwave-assisted synthesis, can also be explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorobenzoyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2,6-Dichlorobenzoyl)quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other valuable chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug that contains a quinoline ring system.
Ciprofloxacin: An antibiotic that targets bacterial DNA gyrase and topoisomerase IV, similar to other quinoline derivatives.
Uniqueness
3-(2,6-Dichlorobenzoyl)quinoline is unique due to the presence of the 2,6-dichlorobenzoyl group, which can enhance its chemical reactivity and biological activity. This substitution pattern can influence the compound’s pharmacokinetics, binding affinity to molecular targets, and overall efficacy in various applications .
Properties
IUPAC Name |
(2,6-dichlorophenyl)-quinolin-3-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-12-5-3-6-13(18)15(12)16(20)11-8-10-4-1-2-7-14(10)19-9-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYUIHSOXUIDRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901264567 | |
Record name | (2,6-Dichlorophenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187171-87-4 | |
Record name | (2,6-Dichlorophenyl)-3-quinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dichlorophenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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